

Downstream Signaling Effects of YX-2-107: A Technical Guide

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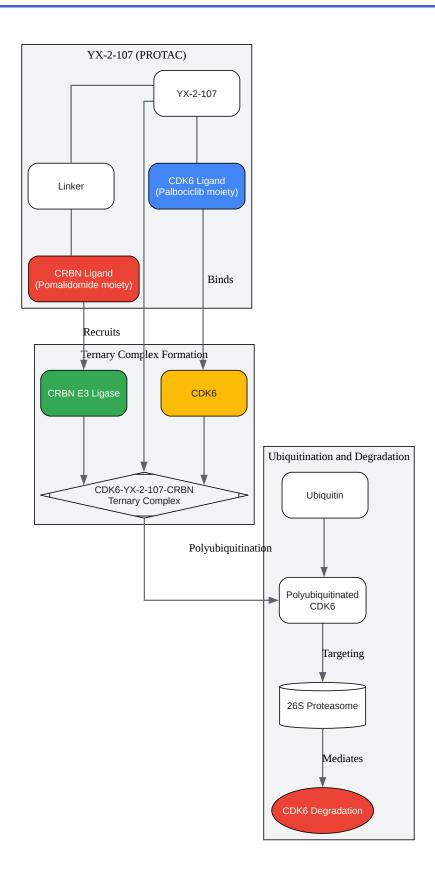
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of YX-2-107, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant therapeutic potential in preclinical models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][3][4][5][6][7] This document details the mechanism of action of YX-2-107, its impact on key cellular pathways, and provides comprehensive experimental protocols for its study.

Core Mechanism of Action

YX-2-107 is a heterobifunctional molecule designed to selectively induce the degradation of CDK6.[5] It functions by simultaneously binding to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase.[8] This proximity facilitates the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. This degradation-based mechanism provides a distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and - independent functions of CDK6.[4][8]





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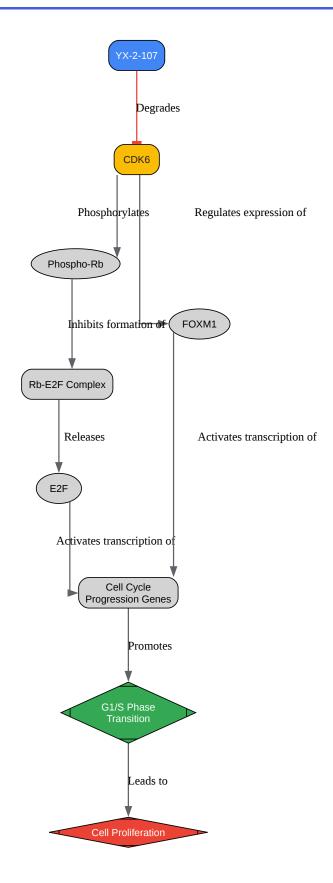
Caption: Mechanism of YX-2-107-mediated CDK6 degradation.



Downstream Signaling Effects

The degradation of CDK6 by **YX-2-107** leads to significant downstream effects on cell cycle progression and oncogenic signaling pathways. The primary consequences of **YX-2-107** treatment are the inhibition of Retinoblastoma (Rb) protein phosphorylation and the reduced expression of the Forkhead Box M1 (FOXM1) transcription factor.[1][3][9]





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Caption: Downstream signaling cascade affected by YX-2-107.



Inhibition of Rb Phosphorylation

CDK6, in complex with Cyclin D, phosphorylates the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition. By degrading CDK6, **YX-2-107** prevents Rb phosphorylation, leading to the sequestration of E2F and subsequent cell cycle arrest at the G1/S checkpoint.[1][3][9]

Downregulation of FOXM1 Expression

FOXM1 is a key transcription factor that regulates the expression of a wide array of genes involved in G2/M progression and mitosis. CDK6 has been shown to regulate the expression of FOXM1. Treatment with **YX-2-107** leads to a significant reduction in FOXM1 protein levels, further contributing to the anti-proliferative effects of the compound.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **YX-2-107**.

Parameter	Value	Assay	Reference
CDK6 Degradation	4.4 nM	In vitro degradation assay in BV173 cells	[1][3][9]
CDK4 Kinase Inhibition IC50	0.69 nM	In vitro kinase assay	[5][10]
CDK6 Kinase Inhibition IC50	4.4 nM	In vitro kinase assay	[5][10]
CDK6 Degradation Constant (DC50)	~4 nM	Densitometric analysis in BV173 cells	[5][10]

Table 1: In Vitro Activity of **YX-2-107**



Cell Lines	YX-2-107 Concentration	Treatment Duration	Effect	Reference
BV173, SUP-B15 (Ph+ ALL)	2000 nM	48 hours	Inhibition of S- phase entry	[1][3]
BV173, SUP-B15 (Ph+ ALL)	2000 nM	72 hours	Inhibition of Rb phosphorylation and FOXM1 expression	[1][3]
BV173	0, 1.6, 8, 40, 200, 1000 nM	4 hours	Selective degradation of CDK6	[1][3]

Table 2: Cellular Effects of YX-2-107 in Ph+ ALL Cell Lines

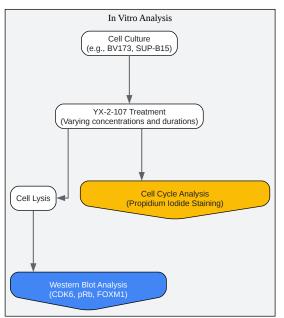
Animal Model	Dosage and Administration	Effect	Reference
NRG-SGM3 mice with Ph+ ALL xenografts	150 mg/kg, intraperitoneal injection, daily for 3 days	Suppression of S- phase cells, pRb, and FOXM1; selective CDK6 degradation	[1]
C57BL/6j mice	10 mg/kg, single intraperitoneal injection	C _{max} of 741 nM, clearance from plasma after 4 hours	[1][3]

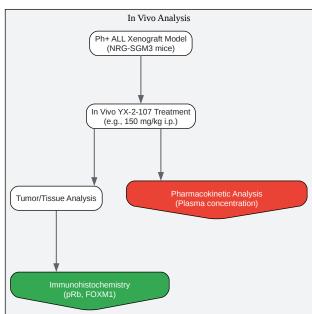
Table 3: In Vivo Efficacy and Pharmacokinetics of YX-2-107

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature studying **YX-2-107**.







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Caption: General experimental workflow for studying YX-2-107.

Western Blot Analysis

This protocol is for the detection of CDK6, phospho-Rb, and FOXM1 protein levels in cell lysates.

1. Cell Lysis:



- Treat cells with desired concentrations of YX-2-107 for the specified duration.
- Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Determine protein concentration using a BCA protein assay.
- 2. SDS-PAGE and Transfer:
- Denature 20-40 μg of protein lysate by boiling in Laemmli sample buffer.
- Separate proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- 3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
 - Anti-CDK6 (e.g., Cell Signaling Technology #13331): 1:1000 dilution.[11]
 - Anti-phospho-Rb (Ser807/811) (e.g., Cell Signaling Technology #8516): 1:1000 dilution.
 - Anti-FOXM1 (e.g., Cell Signaling Technology #20459): 1:1000 dilution.
 - Anti-β-actin (loading control): 1:5000 dilution.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.



 Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of cells treated with **YX-2-107** using propidium iodide (PI) staining and flow cytometry.

- 1. Cell Preparation:
- Treat cells with YX-2-107 as required.
- Harvest cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- 2. Staining:
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in a staining solution containing:
 - Propidium Iodide (PI): 50 μg/mL
 - RNase A: 100 μg/mL
 - Triton X-100 (optional): 0.1% in PBS
- Incubate in the dark for 30 minutes at room temperature.[12]
- 3. Flow Cytometry:
- Analyze the stained cells using a flow cytometer.
- Excite PI with a 488 nm laser and collect emission at ~617 nm.
- Use a linear scale for the DNA content histogram.



- Gate on single cells to exclude doublets and aggregates.
- Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vivo Xenograft Studies

This protocol outlines a general procedure for assessing the in vivo efficacy of **YX-2-107** in a Ph+ ALL xenograft model.

- 1. Animal Model:
- Use immunodeficient mice such as NOD/SCID/IL2Ry-null (NSG) or NRG-SGM3 mice.[1][4]
- 2. Cell Implantation:
- Intravenously inject 2 x 10⁶ Ph+ ALL cells (e.g., primary patient-derived cells) into each mouse.[4]
- 3. Drug Administration:
- Once leukemia is established (e.g., detectable leukemic cells in peripheral blood), begin treatment.
- Administer YX-2-107 via intraperitoneal (i.p.) injection, for example, at a dose of 150 mg/kg daily.[1]
- Include a vehicle control group.
- 4. Efficacy Assessment:
- Monitor leukemia progression by measuring the percentage of human CD19+/CD10+ cells in peripheral blood via flow cytometry.
- At the end of the study, harvest tissues (bone marrow, spleen) for analysis of leukemic infiltration and target protein expression (CDK6, pRb, FOXM1) by Western blot or immunohistochemistry.



- 5. Pharmacokinetic Analysis:
- Administer a single dose of YX-2-107 (e.g., 10 mg/kg, i.p.) to mice.[1][3]
- Collect blood samples at various time points post-injection.
- Process blood to obtain plasma and analyze the concentration of YX-2-107 using LC-MS/MS.

This technical guide provides a comprehensive overview of the downstream signaling effects of **YX-2-107** and detailed protocols for its investigation. The selective degradation of CDK6 by **YX-2-107** presents a promising therapeutic strategy for CDK6-dependent malignancies.

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